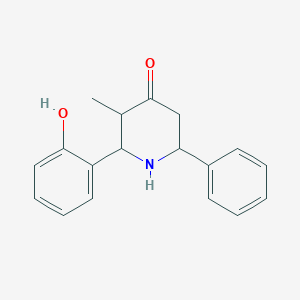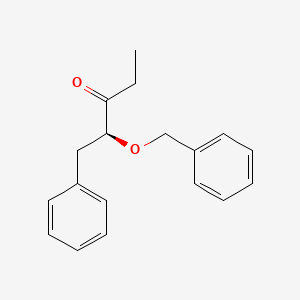
3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by the presence of a phenyl group and a phenylmethoxy group attached to a pentanone backbone. It is a chiral molecule, with the (2S)- configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-2-pentanone with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The phenyl and phenylmethoxy groups contribute to its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 3-methyl-: Another pentanone derivative with different substituents and properties.
1-Phenylpentan-3-one: A structurally related compound with a phenyl group but lacking the phenylmethoxy group.
Uniqueness
3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- is unique due to its specific (2S)- configuration and the presence of both phenyl and phenylmethoxy groups.
Properties
CAS No. |
188659-97-4 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(2S)-1-phenyl-2-phenylmethoxypentan-3-one |
InChI |
InChI=1S/C18H20O2/c1-2-17(19)18(13-15-9-5-3-6-10-15)20-14-16-11-7-4-8-12-16/h3-12,18H,2,13-14H2,1H3/t18-/m0/s1 |
InChI Key |
VFENGEZDHVWWQN-SFHVURJKSA-N |
Isomeric SMILES |
CCC(=O)[C@H](CC1=CC=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C(CC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
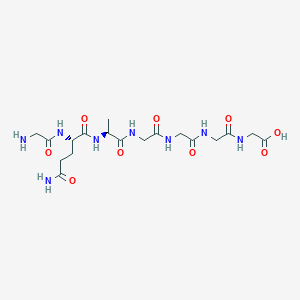
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
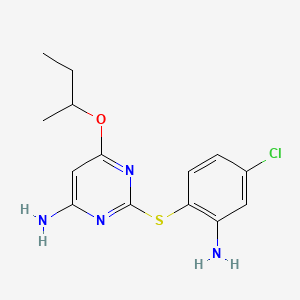
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)

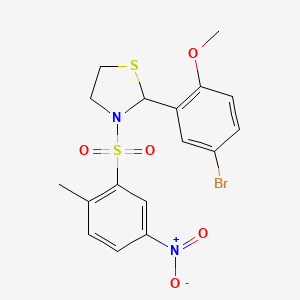
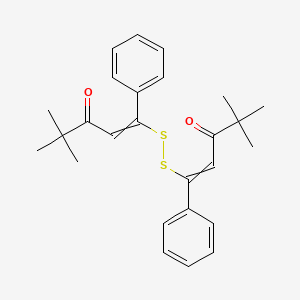

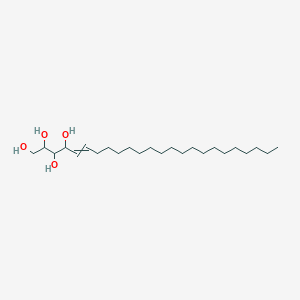
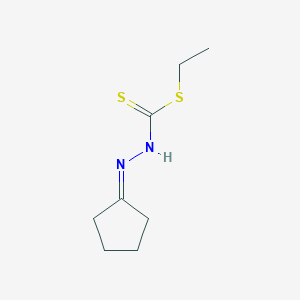
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
